Cas no 167366-05-4 (4-bromo-1,3-thiazole-2-carbaldehyde)
4-bromo-1,3-thiazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-BROMO-2-FORMYLTHIAZOLE
- 4-Bromothiazole-2-carboxaldehyde
- 2-Thiazolecarboxaldehyde,4-bromo-
- 4-Bromo-1,3-thiazole-2-carbaldehyde
- 4-Bromo-1,3-thiazole-2-carboxaldehyde
- thiazol-4-ol
- 2-Formyl-4-bromo-1,3-thiazole
- 4-Bromo-2-formylthiazole, 4-Bromothiazole-2-carbaldehyde
- 4-bromothiazole-2-carbaldehyde
- 2-Thiazolecarboxaldehyde, 4-bromo-
- 2-bromothiazol-4-carbaxaldehyde
- 4-bromo-thiazole-2-carbaldehyde
- zlchem 1328
- KSC532M3R
- 4-bromo-2-thiazolecarboxaldehyde
- ZLE0106
- JDUXMFGFGCJNGO-UHFFFAOYSA-N
- SBB066537
- ANW
- PS-4862
- W-200543
- J-508549
- FT-0685286
- SCHEMBL30401
- BP-10406
- SY011906
- AM84573
- 4-Bromo-2-formylthiazole, 4-Bromothiazole-2-carbaldehyde
- CS-W010714
- 167366-05-4
- MFCD06660122
- A19601
- 4-Bromothiazole-2-carboxaldehyde, 96%
- AKOS005256368
- PB41180
- DTXSID00376797
- AC-25737
- J-508552
- EN300-110042
- C4H2BrNOS
- 4-bromo-1,3-thiazole-2-carbaldehyde
-
- MDL: MFCD06660122
- Inchi: 1S/C4H2BrNOS/c5-3-2-8-4(1-7)6-3/h1-2H
- InChI Key: JDUXMFGFGCJNGO-UHFFFAOYSA-N
- SMILES: BrC1=CSC(C=O)=N1
Computed Properties
- Exact Mass: 190.90400
- Monoisotopic Mass: 190.904
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.2
- XLogP3: 1.8
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.920
- Melting Point: 66-70 °C
- Boiling Point: 288 ºC
- Flash Point: 128 ºC
- PSA: 58.20000
- LogP: 1.71810
4-bromo-1,3-thiazole-2-carbaldehyde Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H319-H334
- Warning Statement: P261-P305 + P351 + P338-P342 + P311
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36-43
- Safety Instruction: S26; S36/37
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R22; R36; R43
- Safety Term:R26;R36/37
4-bromo-1,3-thiazole-2-carbaldehyde Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-bromo-1,3-thiazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 016124-250mg |
4-Bromo-2-formylthiazole |
167366-05-4 | 97% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 016124-1g |
4-Bromo-2-formylthiazole |
167366-05-4 | 97% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 016124-5g |
4-Bromo-2-formylthiazole |
167366-05-4 | 97% | 5g |
£95.00 | 2022-03-01 | |
| Fluorochem | 016124-25g |
4-Bromo-2-formylthiazole |
167366-05-4 | 97% | 25g |
£335.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W137491-1g |
4-bromo-1,3-thiazole-2-carbaldehyde |
167366-05-4 | 96% | 1g |
¥139.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W137491-250mg |
4-bromo-1,3-thiazole-2-carbaldehyde |
167366-05-4 | 96% | 250mg |
¥49.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W137491-5g |
4-bromo-1,3-thiazole-2-carbaldehyde |
167366-05-4 | 96% | 5g |
¥599.90 | 2023-08-31 | |
| Ambeed | A255185-250mg |
4-Bromo-2-formylthiazole |
167366-05-4 | 97% | 250mg |
$6.0 | 2024-04-23 | |
| Ambeed | A255185-1g |
4-Bromo-2-formylthiazole |
167366-05-4 | 97% | 1g |
$20.0 | 2024-04-23 | |
| Ambeed | A255185-5g |
4-Bromo-2-formylthiazole |
167366-05-4 | 97% | 5g |
$85.0 | 2024-04-23 |
4-bromo-1,3-thiazole-2-carbaldehyde Suppliers
4-bromo-1,3-thiazole-2-carbaldehyde Related Literature
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 4-bromo-1,3-thiazole-2-carbaldehyde
Comprehensive Overview of 4-Bromo-1,3-thiazole-2-carbaldehyde (CAS No. 167366-05-4): Properties, Applications, and Industry Trends
4-Bromo-1,3-thiazole-2-carbaldehyde (CAS No. 167366-05-4) is a high-value heterocyclic compound widely recognized for its versatile applications in pharmaceutical synthesis, agrochemical development, and material science. As a brominated thiazole derivative, this aldehyde-functionalized molecule serves as a critical building block in modern organic chemistry. Its unique structural features, including the reactive formyl group and bromine substituent, enable diverse chemical transformations, making it indispensable for researchers exploring drug discovery and catalysis.
The growing demand for thiazole-based compounds in 2024 reflects broader trends in medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents. Recent studies highlight the role of 4-bromo-1,3-thiazole-2-carbaldehyde in constructing biologically active scaffolds, with its electron-withdrawing properties enhancing binding affinity in target molecules. Industry reports indicate a 15% annual growth in the fine chemicals market for such intermediates, driven by innovations in green chemistry and flow synthesis technologies.
From a synthetic perspective, CAS 167366-05-4 demonstrates exceptional utility in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig animations. Its compatibility with palladium catalysts allows efficient construction of complex architectures, addressing key challenges in fragment-based drug design. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), meeting stringent requirements for GMP-compliant synthesis.
Environmental and regulatory considerations surrounding bromoaromatic compounds have spurred innovation in sustainable production methods. Leading manufacturers now employ continuous flow reactors to minimize waste generation, aligning with EPA green chemistry principles. This shift responds to increasing searches for "eco-friendly chemical synthesis" and "biodegradable intermediates" across scientific databases and AI platforms.
Emerging applications in electronic materials further expand the relevance of 4-bromo-1,3-thiazole-2-carbaldehyde. Its incorporation into organic semiconductors and OLED precursors demonstrates remarkable charge transport properties, with patent filings showing 40% growth since 2020. These developments intersect with trending topics like "flexible electronics" and "energy-efficient displays," frequently queried in technical forums.
Quality control protocols for CAS 167366-05-4 emphasize rigorous impurity profiling, particularly for residual solvents and heavy metals. Advanced techniques like ICP-OES and GC headspace analysis ensure compliance with ICH Q3 guidelines, a critical consideration for pharmaceutical customers searching for "high-purity building blocks." Storage recommendations typically specify inert atmosphere protection at -20°C to maintain the compound's hydrolytic stability.
The global supply chain for brominated heterocycles has adapted to increasing demand, with regional production hubs implementing just-in-time inventory systems. Market intelligence reveals particular interest from researchers investigating "COVID-19 antiviral candidates" and "neurodegenerative disease targets," where thiazole motifs show promising activity. Such therapeutic areas dominate recent literature citations of 167366-05-4.
Future directions for 4-bromo-1,3-thiazole-2-carbaldehyde research include exploration of enzyme-mediated derivatization and photocatalytic functionalization. These cutting-edge methodologies address growing interest in "biocatalysis in drug synthesis" and "visible-light-driven reactions," as evidenced by search trend analyses. The compound's balanced lipophilicity (LogP ~2.1) and molecular weight (206.06 g/mol) position it ideally for further medicinal chemistry optimization.
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